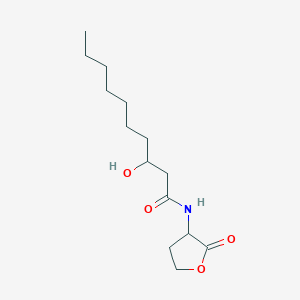

3-hydroxy-N-(2-oxooxolan-3-yl)decanamide

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-hydroxy-N-(2-oxooxolan-3-yl)decanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H25NO4/c1-2-3-4-5-6-7-11(16)10-13(17)15-12-8-9-19-14(12)18/h11-12,16H,2-10H2,1H3,(H,15,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOICJCCMIBBSOO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(CC(=O)NC1CCOC1=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H25NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Precursor Substrates and Metabolic Flux in 3 Hydroxy N 2 Oxooxolan 3 Yl Decanamide Synthesis

The biosynthesis of 3-hydroxy-N-(2-oxooxolan-3-yl)decanamide is fundamentally dependent on the availability of its two key precursor substrates: S-adenosyl-L-methionine (SAM) and a 10-carbon acyl-acyl carrier protein (acyl-ACP), specifically 3-hydroxydecanoyl-ACP. The metabolic pathways that supply these precursors are thus intrinsically linked to the production of this signaling molecule.

The acyl-ACP is a direct product of the fatty acid biosynthesis pathway. nih.gov In this pathway, acetyl-CoA is progressively elongated by the addition of two-carbon units from malonyl-CoA to create fatty acid chains of varying lengths, which remain attached to an acyl carrier protein (ACP). nih.gov The production of a C10 chain with a hydroxyl group at the third carbon is a specific intermediate in this process.

| Precursor Substrate | Metabolic Origin | Role in this compound Synthesis |

| S-adenosyl-L-methionine (SAM) | Methionine metabolism | Provides the homoserine lactone ring structure nih.govnih.gov |

| 3-hydroxydecanoyl-acyl carrier protein (ACP) | Fatty acid biosynthesis pathway | Donates the 10-carbon acyl side chain with a 3-hydroxy modification nih.gov |

Regulation of 3 Hydroxy N 2 Oxooxolan 3 Yl Decanamide Biosynthesis

The production of 3-hydroxy-N-(2-oxooxolan-3-yl)decanamide is a tightly regulated process, ensuring that its synthesis occurs at the appropriate time and under specific environmental conditions. This regulation primarily occurs at the transcriptional level of the ainS gene, which encodes the synthase enzyme.

In bacteria such as Aliivibrio wodanis and Aliivibrio salmonicida, the ainS gene is responsible for the production of this compound. nih.govfrontiersin.org The expression of ainS is influenced by several factors:

Cell Density: As a component of a quorum sensing system, the synthesis of this compound is cell-density dependent. nih.gov At low cell densities, production is minimal, while at higher cell densities, its synthesis increases, allowing for coordinated gene expression within the population.

Temperature: In psychrotrophic (cold-loving) bacteria like A. wodanis and A. salmonicida, temperature plays a crucial role. The production of this compound is significantly higher at lower temperatures, such as 6°C, which corresponds to the environments these bacteria inhabit. nih.govfrontiersin.org

Genetic Regulation: The ainS gene is often found in an operon with ainR, which encodes its cognate receptor. mdpi.com The transcription of the ainSR operon is under the control of a master regulator called LitR. nih.govfrontiersin.orgresearchgate.net LitR positively regulates the expression of ainS, thereby increasing the production of the AHL signal. nih.govfrontiersin.org Inactivation of litR leads to a significant decrease in the synthesis of this compound. nih.gov This hierarchical regulatory cascade integrates the AinS/R system with other signaling pathways within the cell. researchgate.netelifesciences.org

The regulation of this compound biosynthesis is therefore a multi-layered process, responsive to both internal cellular cues and external environmental signals. This precise control allows bacteria to fine-tune their collective behaviors in response to changing conditions.

Mechanistic Insights into 3 Hydroxy N 2 Oxooxolan 3 Yl Decanamide Perception and Signal Transduction

Interaction with Cognate LuxR-Type Receptors

The perception of 3-hydroxy-N-(2-oxooxolan-3-yl)decanamide, a member of the N-acyl-homoserine lactone (AHL) family of signaling molecules, is primarily mediated by its interaction with cognate LuxR-type transcriptional regulators. These proteins are central to quorum sensing, a process of cell-to-cell communication in bacteria.

Ligand Binding Dynamics and Specificity

The binding of this compound to its LuxR-type receptor is a highly specific process, crucial for initiating the downstream signaling cascade. While this specific molecule is one of several AHLs that can be produced by a single bacterial species, the cognate receptors often exhibit a preferential affinity for a particular AHL.

For instance, in Pseudomonas chlororaphis strain 30-84, the LuxR-type regulator PhzR can be activated by a range of 3-hydroxy-substituted AHLs, including this compound (also known as 3-OH-C10-HSL). nih.gov However, the biological activity is not solely dependent on binding affinity but also on the concentration of the specific AHL. In this particular strain, N-(3-hydroxyhexanoyl)-HSL is considered the most biologically relevant quormone for PhzR activation due to its significantly higher production levels compared to other 3-hydroxy AHLs. nih.gov

In other bacteria, such as Salmonella enterica, the LuxR homolog SdiA can be activated by this compound, demonstrating that a single AHL can be recognized by different receptors across bacterial species. caymanchem.com The activation of SdiA by this molecule has been quantified with a half-maximal effective concentration (EC50) of 0.6 µM. caymanchem.com

The specificity of the interaction is determined by the amino acid composition of the ligand-binding pocket within the N-terminal domain of the LuxR-type receptor. Key residues form specific hydrogen bonds and hydrophobic interactions with the homoserine lactone ring and the acyl chain of the AHL molecule, ensuring that only molecules of the correct length and with specific substitutions (like the 3-hydroxy group) can bind effectively.

Table 1: Examples of Bacterial Production of 3-hydroxy-N-acyl-HSLs

| Bacterial Strain | 3-hydroxy-N-acyl-HSL Produced |

| Pseudomonas chlororaphis 30-84 | 3-OH-C6-HSL, 3-OH-C8-HSL, 3-OH-C10-HSL |

| Pseudomonas fluorescens 2-79 | 3-OH-C6-HSL, 3-OH-C7-HSL, 3-OH-C8-HSL, 3-OH-C10-HSL |

| Data sourced from a study on acyl-HSL production in Pseudomonas species. nih.gov |

Conformational Changes in Receptor Proteins upon this compound Binding

The binding of this compound to the N-terminal ligand-binding domain of a LuxR-type receptor induces a significant conformational change in the protein. In its unbound state, the receptor is often unstable and susceptible to proteolytic degradation. The binding of the AHL ligand stabilizes the protein, promoting its correct folding.

This ligand-induced folding and conformational shift are critical for the subsequent dimerization of the receptor and its ability to bind to specific DNA sequences known as "lux boxes" in the promoter regions of target genes. The C-terminal DNA-binding domain, which is often masked or in an inactive conformation in the unbound monomeric state, becomes exposed and active upon ligand binding and dimerization. This allosteric regulation ensures that gene expression is only triggered in the presence of a sufficient concentration of the signaling molecule, corresponding to a high population density of the bacteria.

Molecular Docking and Computational Modeling of this compound-Receptor Complexes

Molecular docking and computational modeling studies provide valuable insights into the specific interactions between this compound and its cognate LuxR-type receptors. These models help to visualize the binding orientation of the ligand within the receptor's binding pocket and identify the key amino acid residues involved in the interaction.

General models for AHL-LuxR interactions show that the homoserine lactone ring of the AHL is typically buried within a conserved pocket, forming hydrogen bonds with specific residues. The acyl chain extends into a hydrophobic tunnel, and the length and substitutions on this chain are critical for specificity. For this compound, the 3-hydroxy group on the decanoyl chain would form an additional hydrogen bond with a specific amino acid residue in the binding pocket, contributing to the binding affinity and specificity.

These computational approaches are instrumental in predicting the binding affinity of different AHLs to a given receptor and in understanding the molecular basis for the observed ligand specificity.

Table 2: Key Parameters for this compound Activity

| Parameter | Value | Target Receptor/Organism |

| EC50 for SdiA activation | 0.6 µM | Salmonella enterica |

| Data from a study on the activation of the SdiA transcription factor. caymanchem.com |

Transcriptional Regulation by this compound-Receptor Complexes

Once the this compound-receptor complex is formed and has bound to the specific lux box DNA sequences, it acts as a transcriptional regulator, either activating or repressing the expression of target genes. The nature of this regulation depends on the specific receptor and the architecture of the promoter region of the target gene.

A notable example of transcriptional activation is seen in Phaeobacter inhibens, where this compound induces the expression of the tda gene. caymanchem.com This gene is involved in the production of the antibiotic tropodithietic acid (TDA), showcasing a direct link between quorum sensing with this specific AHL and the production of a secondary metabolite with antimicrobial properties. caymanchem.com

In some cases, AHL signaling can also lead to the downregulation of gene expression. The binding of the AHL-receptor complex can sterically hinder the binding of RNA polymerase to the promoter, thereby repressing transcription. The portfolio of genes regulated by this compound can be extensive, controlling processes such as biofilm formation, virulence factor production, and secondary metabolism.

Integration of this compound Signaling with Other Bacterial Regulatory Networks

The signaling pathway initiated by this compound does not operate in isolation. It is intricately integrated with other global regulatory networks within the bacterial cell, allowing for a coordinated response to a variety of environmental and cellular cues.

Furthermore, the output of the this compound signaling pathway can influence other regulatory circuits. The genes activated or repressed by the AHL-receptor complex can themselves be regulators, leading to a cascade of downstream effects. An example of this integration is the potential for cross-talk with pathways like the NF-κB signaling pathway in host cells, as has been observed with similar AHL molecules. While not directly demonstrated for this compound, the inhibition of inflammatory responses in macrophages by a closely related molecule, 3-oxo-C10-HSL, suggests that these bacterial signals can interface with host regulatory networks. nih.gov This integration allows bacteria to not only coordinate their own behavior but also to interact with and manipulate their environment and host organisms.

Biological Roles and Phenotypic Modulation by 3 Hydroxy N 2 Oxooxolan 3 Yl Decanamide in Microbial Systems

Influence on Biofilm Formation and Development

3-hydroxy-N-(2-oxooxolan-3-yl)decanamide, a member of the N-acyl-homoserine lactone (AHL) family of quorum sensing molecules, plays a significant role in the formation and development of biofilms in various microbial species. myskinrecipes.com Biofilms are structured communities of microorganisms encased in a self-produced matrix of extracellular polymeric substances (EPS), which adhere to both living and non-living surfaces. The formation of these complex structures is a critical survival strategy for many bacteria, affording protection from environmental stresses, including host immune responses and antimicrobial agents. The influence of this compound and related AHLs on biofilm development is multifaceted, affecting initial cell attachment, microcolony formation, and the maturation of the biofilm architecture.

Adhesion and Initial Colonization Modulation

The initiation of biofilm formation is contingent upon the adhesion of planktonic, or free-swimming, bacteria to a surface. AHL signaling molecules, including those with a 10-carbon acyl chain such as this compound, can modulate the expression of bacterial surface adhesins. These proteins are crucial for the initial, reversible attachment to a substrate, which is a prerequisite for the subsequent, irreversible attachment and the formation of microcolonies. For instance, in some bacterial species, the presence of specific AHLs upregulates the production of pili and fimbriae, hair-like appendages that facilitate cell-to-surface and cell-to-cell interactions. While direct studies on this compound are limited, research on related AHLs indicates that these signaling molecules are integral to the regulatory networks that govern the transition from a motile, planktonic lifestyle to a sessile, biofilm-associated existence.

Matrix Production and Structural Integrity of Biofilms

The extracellular matrix is a defining feature of biofilms, providing structural stability and protection for the embedded microbial community. This matrix is typically composed of polysaccharides, proteins, lipids, and extracellular DNA (eDNA). The production of these components is often regulated by quorum sensing. As the bacterial population density increases, the concentration of AHLs like this compound surpasses a threshold, triggering the coordinated expression of genes involved in EPS synthesis. For example, studies on the diatom Cylindrotheca sp. have shown that N-acyl homoserine lactones, including 3-OH-C10-HSL, can significantly increase the production of EPS. researchgate.net This enhanced matrix production contributes to the structural integrity and maturation of the biofilm, leading to the development of complex, three-dimensional architectures.

| Microorganism | Related AHL | Effect on Biofilm Matrix |

| Cylindrotheca sp. | 3-OH-C10-HSL | Increased production of extracellular polymeric substances (EPS) researchgate.net |

| Vibrio alginolyticus | 3-oxo-C10-HSL | Concentration-dependent regulation of biofilm formation frontiersin.org |

| Pseudomonas aeruginosa | 3-oxo-C12-HSL | Influences biofilm maturation nih.gov |

Regulation of Extracellular Virulence Factor Expression in Bacteria

This compound and other AHLs are key regulators of virulence in many pathogenic bacteria. myskinrecipes.comadipogen.com Virulence factors are molecules produced by pathogens that contribute to their ability to cause disease. The expression of these factors is often metabolically costly and is therefore tightly regulated, being induced only when the bacterial population is sufficiently large to overcome the host's defenses, a strategy coordinated by quorum sensing.

The production of a wide array of extracellular virulence factors, including proteases, elastases, toxins, and siderophores, is frequently under the control of AHL-mediated quorum sensing. For example, N-decanoyl-L-homoserine lactone (C10-HSL) is known to regulate the production of virulence factors and exoproteases. caymanchem.com In Pseudomonas aeruginosa, the LasI/LasR and RhlI/RhlR quorum sensing systems, which utilize 3-oxo-C12-HSL and C4-HSL respectively, control the expression of a large number of virulence genes. While the specific role of this compound is an area of ongoing research, its structural similarity to other well-characterized AHLs suggests its involvement in similar regulatory pathways.

Impact on Bacterial Motility and Chemotaxis

Bacterial motility is a critical factor in the initial stages of infection and biofilm formation, enabling bacteria to move towards favorable environments and colonize surfaces. Quorum sensing systems, through the action of AHLs, have been shown to influence various forms of bacterial motility, including swimming, swarming, and twitching. For instance, exogenous AHLs have been demonstrated to improve bacterial motility.

Chemotaxis, the directed movement of an organism in response to a chemical stimulus, is also interconnected with quorum sensing. Bacteria can use chemotaxis to move towards nutrients or away from harmful substances. There is evidence to suggest that AHLs can act as chemoattractants for some bacterial species, further linking quorum sensing to the spatial organization of bacterial populations. The influence of this compound on motility and chemotaxis is likely to be species-specific and dependent on the particular regulatory networks present in the organism.

Cellular Metabolism and Growth Phase Regulation by this compound

N-acyl-homoserine lactones are involved in controlling gene expression and affecting cellular metabolism. adipogen.comchemodex.com As bacteria transition between different growth phases (lag, exponential, stationary, and death phases), their metabolic activities undergo significant changes. Quorum sensing plays a role in coordinating these metabolic shifts in response to population density. For example, in the stationary phase, when nutrients become limited, quorum sensing can trigger the expression of genes involved in stress response and the utilization of alternative energy sources. Studies on Vibrio sp. have shown that different concentrations of C10-HSL can affect cell growth. researchgate.net

Inter-species Communication and Microbial Community Dynamics

In natural environments, bacteria rarely exist as single-species populations. Instead, they form complex multispecies communities where intercellular communication is crucial for coordinating group behaviors. AHLs, including this compound, can act as a "lingua franca" in these mixed microbial communities, facilitating both intra- and inter-species communication.

Analytical Methodologies for Detection and Quantification of 3 Hydroxy N 2 Oxooxolan 3 Yl Decanamide in Research Environments

Chromatographic Techniques

Chromatography is a fundamental analytical tool for the separation and purification of individual components from a mixture. For the analysis of 3-hydroxy-N-(2-oxooxolan-3-yl)decanamide, both high-performance liquid chromatography and gas chromatography-mass spectrometry have been effectively employed.

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the separation of AHLs from complex biological matrices. The separation is typically achieved using a reversed-phase approach, where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture.

Stationary Phase: The most commonly utilized stationary phase for the separation of this compound and other AHLs is a C18 (octadecylsilyl) bonded silica gel. The long alkyl chains of the C18 phase provide a hydrophobic environment that interacts with the acyl chain of the AHL molecule, leading to its retention.

Mobile Phase: A gradient elution is often employed to achieve optimal separation of a wide range of AHLs with varying acyl chain lengths and modifications. The mobile phase typically consists of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol, with a small amount of an acidifier like formic acid (often 0.1%). The gradient starts with a higher proportion of water and gradually increases the concentration of the organic solvent to elute the more hydrophobic, longer-chain AHLs.

Detection: Ultraviolet (UV) detection is a common method for the quantification of AHLs following HPLC separation. The lactone ring of the homoserine lactone moiety exhibits a weak chromophore, and detection is typically performed at a low wavelength, around 210 nm.

| Parameter | Typical Condition |

| Column | C18 reversed-phase (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile with 0.1% formic acid |

| Gradient | Linear gradient from low to high percentage of Mobile Phase B |

| Flow Rate | 0.2 - 0.4 mL/min |

| Detection | UV at 210 nm |

Gas Chromatography-Mass Spectrometry (GC-MS) offers a high-resolution analytical approach for the identification and quantification of volatile and thermally stable compounds. However, due to the polar nature and relatively low volatility of AHLs, including this compound, derivatization is often a necessary step prior to GC-MS analysis.

Derivatization: Silylation is a common derivatization technique used for AHLs. This process involves replacing the active hydrogen atoms in the hydroxyl and amide groups with a trimethylsilyl (TMS) group. This chemical modification increases the volatility and thermal stability of the molecule, making it amenable to GC analysis. Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used for this purpose.

Separation and Detection: The derivatized AHLs are separated on a capillary column, typically with a nonpolar stationary phase. The separated compounds are then introduced into the mass spectrometer, where they are ionized, fragmented, and detected. Electron ionization (EI) is a common ionization method used in GC-MS. The resulting mass spectrum provides a unique fragmentation pattern that can be used for structural elucidation and identification. A characteristic fragment ion for many AHLs is observed at a mass-to-charge ratio (m/z) of 143, which results from a McLafferty rearrangement of the homoserine lactone moiety.

Mass Spectrometry-Based Approaches

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. When coupled with chromatographic separation, it provides a highly sensitive and specific method for the detection and quantification of this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the sensitive and selective detection capabilities of mass spectrometry. This technique is particularly well-suited for the analysis of AHLs as it generally does not require derivatization.

Ionization: Electrospray ionization (ESI) is the most common ionization technique used for the LC-MS analysis of AHLs. ESI is a soft ionization method that typically produces protonated molecular ions [M+H]⁺, minimizing fragmentation in the ion source and providing clear molecular weight information.

Detection: The mass spectrometer can be operated in full-scan mode to detect all ions within a specified mass range or in selected ion monitoring (SIM) mode to look for specific ions of interest. For this compound (molecular weight 271.37 g/mol ), the protonated molecule [M+H]⁺ would have an m/z of 272.19.

Tandem mass spectrometry, or MS/MS, is an advanced technique that involves multiple stages of mass analysis, typically used for structural elucidation and highly selective quantification. In a typical MS/MS experiment, a precursor ion of interest is selected, fragmented, and the resulting product ions are analyzed.

Fragmentation Analysis: The fragmentation pattern of an AHL in MS/MS provides valuable structural information. A characteristic product ion for all AHLs is the protonated homoserine lactone moiety, which has an m/z of 102.055. This ion is formed by the cleavage of the amide bond. Other fragment ions can provide information about the structure of the acyl side chain. For this compound, fragmentation of the acyl chain would also be expected.

Multiple Reaction Monitoring (MRM): For quantitative analysis, a highly selective and sensitive technique called Multiple Reaction Monitoring (MRM) is often employed. In MRM, the mass spectrometer is set to monitor a specific precursor-to-product ion transition. This specificity allows for the accurate quantification of the target analyte even in complex biological matrices.

| Compound | Precursor Ion (m/z) | Product Ion(s) (m/z) | Technique |

| This compound | 272.19 ([M+H]⁺) | 102.055 (lactone ring) and other acyl chain fragments | LC-MS/MS |

Biosensor Assays for AHL Detection

Biosensor assays provide a sensitive and often high-throughput method for the detection of AHLs. These assays utilize genetically engineered bacteria that produce a detectable signal, such as light or color, in the presence of specific AHLs.

Agrobacterium tumefaciens -based biosensors: Biosensors derived from Agrobacterium tumefaciens are widely used due to their ability to detect a broad range of AHLs with high sensitivity. These biosensors are typically engineered to express a reporter gene, such as lacZ (encoding β-galactosidase), under the control of an AHL-inducible promoter. The presence of AHLs, including those with 3-hydroxy substitutions and varying acyl chain lengths, activates the transcription of the reporter gene, leading to a measurable output.

Chromobacterium violaceum -based biosensors: Chromobacterium violaceum produces a purple pigment called violacein in response to the presence of short-chain AHLs. Mutant strains of C. violaceum that are unable to produce their own AHLs are commonly used as biosensors. When an exogenous short-chain AHL is added, violacein production is restored. While these biosensors are most sensitive to short-chain AHLs (C4 to C8), they can be adapted to detect long-chain AHLs, such as this compound, through an inhibition assay. In this setup, the biosensor is grown in the presence of a short-chain AHL that induces violacein production. The addition of a long-chain AHL can then inhibit this process, and the degree of inhibition can be quantified.

| Biosensor | Principle | Specificity for this compound |

| Agrobacterium tumefaciens | Induction of a reporter gene (e.g., lacZ) | Broad-range detection, generally responsive to 3-hydroxy substituted AHLs |

| Chromobacterium violaceum (mutant) | Inhibition of violacein production induced by a short-chain AHL | Detectable through an inhibition assay |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique in organic chemistry for the unambiguous determination of molecular structure. For the compound this compound, NMR spectroscopy would be indispensable in confirming its precise atomic connectivity and stereochemistry. This technique relies on the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, which behave as tiny spinning magnets. When placed in a strong external magnetic field, these nuclei can absorb and re-emit electromagnetic radiation at specific frequencies. The exact frequency, known as the chemical shift (δ), is highly sensitive to the local electronic environment of each nucleus, providing a detailed fingerprint of the molecule's structure.

In a hypothetical structural confirmation of this compound, both ¹H and ¹³C NMR spectra would be acquired. The ¹H NMR spectrum would provide information on the number of different types of protons, their relative abundance (through integration), and their proximity to neighboring protons (through spin-spin coupling). The ¹³C NMR spectrum, typically acquired with proton decoupling, would reveal the number of unique carbon environments in the molecule.

Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be further employed to piece together the complete molecular puzzle. A COSY spectrum would reveal which protons are coupled to each other, helping to establish the connectivity of the decanamide and oxooxolane rings. An HSQC spectrum would correlate each proton with its directly attached carbon atom. Finally, an HMBC spectrum would show correlations between protons and carbons that are two or three bonds away, providing crucial information for connecting the different fragments of the molecule and confirming the position of the carbonyl and hydroxyl groups.

While specific experimental NMR data for this compound is not available in the public domain, a predicted ¹H NMR spectrum would exhibit distinct signals corresponding to the protons in the decanamide side chain and the oxooxolane ring. For instance, the methyl protons at the end of the decyl chain would appear as a triplet at a high field (low ppm value). The methylene protons adjacent to the carbonyl group and the hydroxyl group would show characteristic chemical shifts and splitting patterns. In the oxooxolane ring, the protons would display complex splitting patterns due to their diastereotopic nature.

Similarly, a predicted ¹³C NMR spectrum would show distinct peaks for each of the carbon atoms in the molecule. The carbonyl carbons of the amide and the lactone would resonate at a low field (high ppm value). The carbon bearing the hydroxyl group would also have a characteristic chemical shift. The remaining aliphatic carbons of the decyl chain and the oxooxolane ring would appear at a higher field.

The comprehensive analysis of these one- and two-dimensional NMR spectra would allow for the complete and unambiguous assignment of all proton and carbon signals, thereby confirming the chemical structure of this compound.

Future Research Directions and Unexplored Avenues

Identification of Novel Receptors and Signaling Components for 3-hydroxy-N-(2-oxooxolan-3-yl)decanamide

A primary avenue for future investigation is the identification and characterization of the specific receptors that bind to this compound. While LuxR-type transcriptional regulators are the canonical receptors for many AHLs, the introduction of a hydroxyl group on the acyl chain could alter binding affinities and specificities, suggesting the existence of yet-unidentified receptor proteins. Advanced biochemical and genetic screening approaches will be instrumental in isolating and characterizing these putative receptors.

Furthermore, the downstream signaling cascades initiated by the binding of this molecule are largely unknown. Research efforts should focus on elucidating the full complement of proteins and secondary messengers involved in transducing the signal within the bacterial cell. This includes identifying the target genes and operons that are transcriptionally regulated by the this compound-receptor complex. Understanding this intricate network is fundamental to deciphering the physiological responses it governs.

Elucidation of Cross-Talk Mechanisms with Other Microbial Signaling Pathways

Investigating how these different signaling inputs are integrated to produce a coordinated cellular response will provide a more holistic understanding of bacterial behavior. For instance, it is important to explore whether this compound can modulate the production of or response to other signaling molecules, and vice versa. Such studies will shed light on the complexity of microbial social interactions and the regulatory hierarchies that govern them.

Ecological Significance of this compound in Complex Microbial Consortia

The ecological role of this compound within complex, multispecies microbial communities is a largely unexplored and highly significant research direction. Future studies should aim to determine the prevalence of this signaling molecule in various natural environments, such as soil, aquatic ecosystems, and host-associated microbiomes. Metagenomic and metatranscriptomic analyses can be employed to identify the bacterial species that produce and respond to this specific AHL in situ.

Understanding the influence of this compound on the structure and function of these communities is paramount. Research should investigate its role in mediating interspecies interactions, including cooperation and competition, biofilm formation, and the production of public goods. This ecological perspective is crucial for appreciating the broader impact of this signaling molecule on microbial population dynamics and ecosystem processes.

Advanced Synthetic Methodologies for this compound Analogues for Academic Research

To facilitate in-depth functional studies, the development of efficient and versatile synthetic routes for this compound and its analogues is essential. While general methods for AHL synthesis exist, the stereospecific introduction of the hydroxyl group on the decanoyl chain presents a synthetic challenge that warrants the exploration of novel enzymatic and chemo-catalytic strategies.

The creation of a library of structural analogues with systematic modifications to the acyl chain and the homoserine lactone ring will be a powerful tool for academic research. These analogues can be used to probe the structure-activity relationships of the cognate receptors, identify key functional groups required for biological activity, and develop potent agonists or antagonists to modulate this signaling pathway. Such synthetic tools are indispensable for dissecting the molecular mechanisms of this compound-mediated communication and for the potential development of quorum sensing inhibitors.

Q & A

Q. What are the key analytical techniques for confirming the structural integrity of 3-hydroxy-N-(2-oxooxolan-3-yl)decanamide during synthesis?

To verify structural fidelity, employ a combination of high-resolution mass spectrometry (HRMS) for molecular weight confirmation (C16H29NO4; MW 299.41) and NMR spectroscopy to resolve the hydroxy group (δ ~1.5–2.5 ppm) and lactone ring protons (δ ~4.0–5.0 ppm). HPLC purity analysis (≥97%) ensures minimal impurities, while FT-IR can validate carbonyl stretches (C=O at ~1700 cm⁻¹) and hydroxyl groups (~3200–3500 cm⁻¹) .

Q. How can researchers design a synthesis route for this compound with optimal yield?

A stepwise approach involves:

Acylation : React decanoic acid derivatives with activated lactone intermediates (e.g., 2-oxooxolane-3-amine) using coupling agents like EDC/HOBt.

Hydroxylation : Introduce the 3-hydroxy group via selective oxidation or enzymatic modification.

Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization.

Yield optimization requires monitoring reaction kinetics (TLC) and adjusting stoichiometry to minimize side products like unreacted lactone or over-oxidized species .

Q. What in vitro assays are suitable for preliminary evaluation of its bioactivity in quorum sensing (QS) inhibition?

Use LasR-dependent reporter strains (e.g., Pseudomonas aeruginosa with lux-based biosensors) to measure luminescence reduction upon compound treatment. Parallel assays for biofilm inhibition (crystal violet staining) and pyocyanin/elastase production can validate QS disruption. Dose-response curves (IC50) should compare activity to native ligands like 3OC12-HSL .

Advanced Research Questions

Q. How can molecular docking and e-pharmacophore modeling improve the design of this compound analogs?

Docking : Use LasR crystal structures (PDB: 3IX3) to map interactions with key residues (Tyr56, Trp60, Asp73). Prioritize analogs with hydrogen bonds to these residues.

e-Pharmacophore : Generate energy-optimized hypotheses (e.g., ADAHH features: hydrogen bond acceptors/donors, hydrophobic regions) from active compounds (e.g., CID9795780). Validate with virtual screening of libraries like Asinex (117,106 compounds) to identify candidates with improved binding affinity .

Q. What experimental strategies resolve discrepancies between computational predictions and observed bioactivity?

Binding kinetics : Perform surface plasmon resonance (SPR) to measure on/off rates for LasR-ligand interactions.

Metabolic stability : Test compound degradation in bacterial lysates (LC-MS).

Mutagenesis : Engineer LasR mutants (e.g., Tyr56Ala) to assess if predicted interactions correlate with activity loss.

Such data refine docking scoring functions and pharmacophore parameters .

Q. How do structural modifications (e.g., acyl chain length, stereochemistry) impact QS inhibition efficacy?

Q. What are the challenges in assessing cytotoxicity and selectivity for QS inhibition in mixed microbial communities?

Cytotoxicity : Use mammalian cell lines (e.g., HEK293) to measure IC50 values, ensuring a therapeutic index >10.

Selectivity : Screen against non-target QS systems (e.g., LuxR in Vibrio fischeri) via cross-reactivity assays.

Microbiome impact : Employ 16S rRNA sequencing to monitor shifts in microbial diversity during prolonged exposure .

Q. How can stability studies (pH, temperature) inform formulation strategies for in vivo applications?

- pH stability : Incubate compound in buffers (pH 4–9) and quantify degradation via HPLC. Optimal stability at pH 6–7 suggests compatibility with physiological conditions.

- Thermal stability : Accelerated aging studies (40°C, 75% RH) identify decomposition products (LC-MS). Lyophilization may enhance shelf life .

Methodological Considerations

Q. How to validate the role of this compound in disrupting bacterial communication without inducing resistance?

Transcriptomics : Compare treated vs. untreated P. aeruginosa RNA-seq profiles for QS-regulated genes (e.g., lasI, rhlI).

Resistance induction : Serial passage bacteria under sub-inhibitory concentrations; monitor MIC shifts over 20 generations.

Combination therapy : Pair with antibiotics (e.g., ciprofloxacin) to assess synergy via checkerboard assays .

Q. What interdisciplinary approaches enhance translational potential of this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.